molecular formula C4H4O B073574 2-Butynal CAS No. 1119-19-3

2-Butynal

Cat. No. B073574
CAS RN: 1119-19-3
M. Wt: 68.07 g/mol
InChI Key: REJPDMLLCDXIOV-UHFFFAOYSA-N
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Description

2-Butynal is a chemical compound with the molecular formula C4H4O . It has an average mass of 68.074 Da and a mono-isotopic mass of 68.026215 Da .


Synthesis Analysis

2-Butynal can be produced through various methods. One approach involves the use of anaerobic Acetone–Butanol–Ethanol fermentation . Another method involves the use of recombinant E. coli cells in a micro-aqueous, solvent-free reaction system . Additionally, retrosynthetic analysis can be used to design a multi-step synthesis using the reactions studied to date .


Molecular Structure Analysis

The molecular structure of 2-Butynal consists of four carbon atoms, four hydrogen atoms, and one oxygen atom . The ChemSpider ID for 2-Butynal is 120622 .


Chemical Reactions Analysis

The reactivity of 2-Butynal with other compounds is influenced by various factors. For example, the target of the attack of the peroxy radicals on CH bonds of 2-butanol is controlled by the ratio between the electron-donating and electron-accepting abilities of hydrogen atoms of CH bonds of the alcohol .

Safety And Hazards

The safety and hazards associated with 2-Butynal are not well-documented in the literature. It is recommended to handle all chemicals with appropriate safety measures .

Future Directions

The future directions of 2-Butynal research could involve exploring its potential uses as a biofuel and biocommodity chemical . Additionally, more research is needed to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

but-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJPDMLLCDXIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149766
Record name 2-Butynal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butynal

CAS RN

1119-19-3
Record name 2-Butynal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butynal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-2-ynal
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Record name 2-BUTYNAL
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Q & A

ANone: The molecular formula of 2-Butynal is C4H4O, and its molecular weight is 68.07 g/mol.

A: Yes, the He(I) photoelectron spectrum of 2-Butynal has been reported, allowing for the assignment of ionization energy bands to specific orbitals. []

A: 2-Butynal, particularly in its polymeric form, is known to be unstable in the condensed phase. []

A: Yes, derivatives of 2-Butynal, such as 4-(trialkylsilyl)oxybut-2-ynals, have been successfully employed as dienophiles in Diels-Alder reactions for synthesizing α-(hydroxymethyl)benzaldehydes. [, ]

ANone: 2-Butynal can participate in a variety of reactions, including:

  • Michael addition-aldol cyclization: It reacts with the sodium salt of dimethyl 1,3-acetonedicarboxylate to form tetrasubstituted aromatic rings. [] This strategy was employed in the synthesis of mycophenolic acid. []
  • Tandem reactions with Bobbitt's salt oxidation: 2-Butyn-1,4-diol can be selectively oxidized to 2-Butynal derivatives using Bobbitt's salt, followed by direct utilization in Wittig, Grignard, or Diels-Alder reactions. []
  • Metal-free synthesis of 2-aminothiophenes: 2-Butynal reacts with thioamides in alcohols to produce functionalized 2-aminothiophene derivatives through a cascade reaction. []

A: Yes, ab initio calculations have been used to study the acetylene carbene rearrangement of 2-Butynal, providing insights into the activation parameters and substituent effects on the reaction mechanism. []

A: Research indicates that the substituents on 2-Butynal significantly influence its reactivity. For instance, electron-rich aromatic substituents at the 3-position of 2-Butynal are crucial for its reaction with 1,3-bis(dimethylamino)trimethinium perchlorate. []

A: While 2-Butynal itself is unstable, using it in the form of acetals can improve its stability and facilitate further reactions. [, ]

ANone: The provided research primarily focuses on the synthetic applications and reactivity of 2-Butynal and its derivatives. Information regarding its pharmacological properties, toxicity, or potential therapeutic applications is limited in these studies.

ANone: Various analytical techniques have been employed in the provided research, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and analyze the products of reactions involving 2-Butynal and its derivatives. [, , ]
  • Mass Spectrometry (MS): Employed to study fragmentation patterns and identify reaction products. []
  • High-Performance Liquid Chromatography (HPLC): Used to isolate and purify peptides containing the binding site of a 2-Butynal derivative. []
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Utilized to study the topa semiquinone radical in an enzyme after reaction with a 2-Butynal derivative. []

ANone: The provided research focuses on the synthetic and chemical aspects of 2-Butynal and its derivatives. Consequently, information on environmental impact, dissolution properties, quality control, immunogenicity, and other related aspects is not addressed in these studies.

ANone: Milestones include:

  • Development of synthetic routes to 2-Butynal and its derivatives: Various methods for synthesizing 2-Butynal and its derivatives have been developed, including those utilizing acetals and utilizing the oxidation of 2-butyne-1,4-diol. [, , ]
  • Exploration of its reactivity: Research has unveiled the versatile reactivity of 2-Butynal in reactions like Michael additions, Diels-Alder cycloadditions, and metal-free heterocycle formations. [, , , , ]
  • Understanding its role in enzymatic inhibition: Studies have shown that a 2-Butynal derivative, 2-Butyne-1,4-diamine (DABI), acts as a mechanism-based inhibitor of copper-containing plant amine oxidases. []

ANone: The research on 2-Butynal demonstrates clear connections between:

  • Organic synthesis and medicinal chemistry: The development of synthetic methods for 2-Butynal derivatives has implications for the preparation of biologically relevant molecules, including potential pharmaceuticals. [, , , ]
  • Synthetic chemistry and biochemistry: Understanding the reactivity of 2-Butynal, particularly its interaction with enzymes, provides insights into biological processes and potential strategies for enzyme inhibition. []

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